

LEO 39652 molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

[Get Quote](#)

In-Depth Technical Guide: LEO 39652

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: LEO 39652

LEO 39652 is a novel, selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. Its design as a "dual-soft" drug minimizes systemic exposure by incorporating two ester groups, making it susceptible to rapid metabolism into inactive forms by esterases in both the blood and liver.

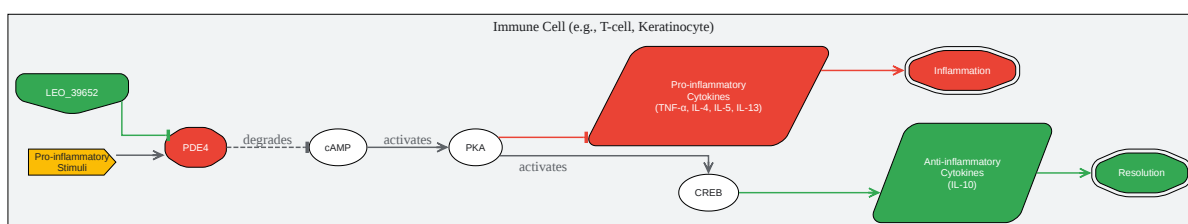
Physicochemical Properties

Property	Value	Reference
Molecular Formula	C23H23N3O5	[1]
Molecular Weight	421.45 g/mol	[1]
Exact Mass	421.1638	[1]
IUPAC Name	isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate	[1]
Synonyms	LEO39652, LEO-39652	[1]

Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Atopic dermatitis is characterized by skin barrier dysfunction and an inflammatory cascade driven by T helper 2 (Th2) cells and other immune cells. Phosphodiesterase 4 (PDE4) is a key enzyme within these immune cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in downregulating inflammatory responses.

By inhibiting PDE4, **LEO 39652** leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as interleukins (IL-4, IL-5, IL-13) and tumor necrosis factor-alpha (TNF- α), and an increase in the production of anti-inflammatory cytokines like IL-10. This modulation of the immune response helps to alleviate the inflammatory symptoms of atopic dermatitis.



[Click to download full resolution via product page](#)

Caption: PDE4 Inhibition Signaling Pathway in Atopic Dermatitis.

Experimental Protocols

In Vitro Human Whole Blood Assay for PDE4 Inhibition

Objective: To determine the potency of **LEO 39652** in inhibiting TNF- α production in a human whole blood system.

Methodology:

- Heparinized human whole blood was pre-incubated with various concentrations of **LEO 39652** or vehicle control for 15 minutes at 37°C.
- Lipopolysaccharide (LPS) was added to a final concentration of 100 ng/mL to stimulate TNF- α production.
- The blood samples were incubated for 4 hours at 37°C.
- Following incubation, plasma was separated by centrifugation.
- TNF- α levels in the plasma were quantified using a commercial ELISA kit.
- The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.

Human Skin Explant Model for Target Engagement

Objective: To assess the target engagement of topically applied **LEO 39652** by measuring cAMP levels in human skin explants.

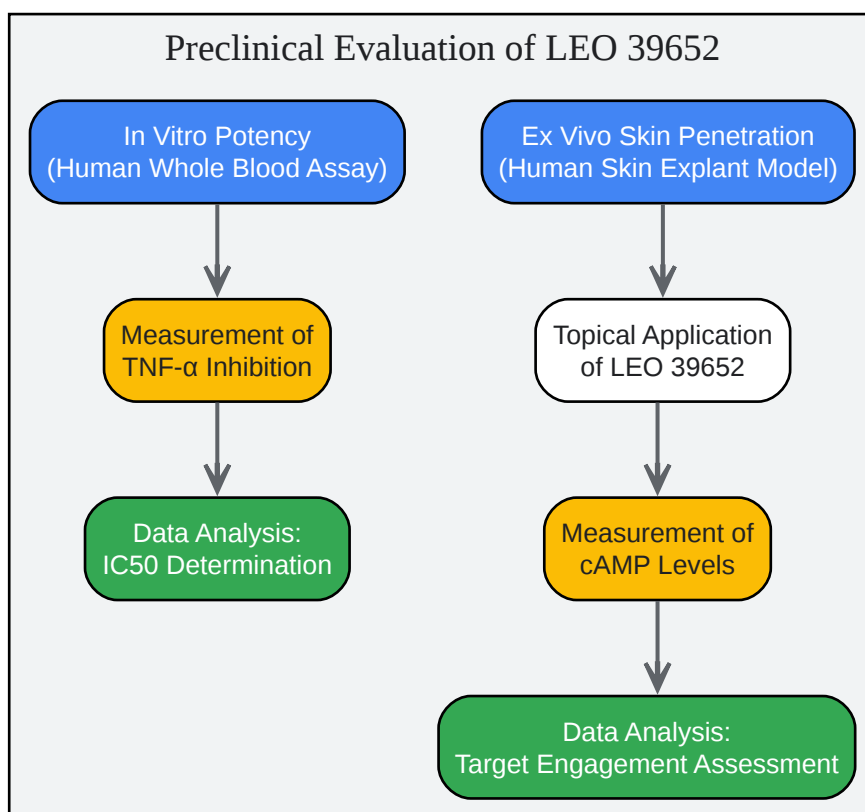
Methodology:

- Human skin was obtained from elective surgery and prepared into explants.
- The skin barrier was either left intact or disrupted by tape-stripping to mimic atopic dermatitis skin.
- A formulation of **LEO 39652** was applied topically to the skin explants.
- The explants were incubated for a specified period.
- Following incubation, skin biopsies were taken and homogenized.

- cAMP levels in the homogenates were measured using a competitive binding assay.
- Results were compared to vehicle-treated controls to determine the effect on cAMP levels.

Experimental Workflow

The preclinical evaluation of **LEO 39652** involved a series of in vitro and ex vivo experiments to determine its potency and skin penetration characteristics.



[Click to download full resolution via product page](#)

Caption: Preclinical Experimental Workflow for **LEO 39652**.

Concluding Remarks

LEO 39652 represents a targeted approach to the topical treatment of atopic dermatitis. Its "dual-soft" nature is a key feature designed to enhance its safety profile by limiting systemic effects. The experimental data from in vitro and ex vivo models demonstrate its potential as a potent inhibitor of PDE4 with the ability to modulate the inflammatory response in the skin.

Further clinical investigations are necessary to fully elucidate its therapeutic efficacy and safety in patients with atopic dermatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. jcadonline.com [jcadonline.com]
- To cite this document: BenchChem. [LEO 39652 molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#leo-39652-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com